Cas no 2227792-73-4 ((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol)

(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol
- EN300-1788964
- 2227792-73-4
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- インチ: 1S/C8H13NO2/c1-6-5-8(11-9-6)4-3-7(2)10/h5,7,10H,3-4H2,1-2H3/t7-/m1/s1
- InChIKey: ZLLYRXAWPSSBCQ-SSDOTTSWSA-N
- ほほえんだ: O[C@H](C)CCC1=CC(C)=NO1
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788964-2.5g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1788964-5.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1788964-0.05g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1788964-10.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1788964-0.25g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1788964-5g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1788964-1g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1788964-10g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1788964-1.0g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1788964-0.1g |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
2227792-73-4 | 0.1g |
$1623.0 | 2023-09-19 |
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
(2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-olに関する追加情報
Comprehensive Analysis of (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol (CAS No. 2227792-73-4): Properties, Applications, and Research Insights
The compound (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol (CAS No. 2227792-73-4) is a chiral secondary alcohol featuring a 3-methyl-1,2-oxazole (isoxazole) moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. The isoxazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in drug design. Recent studies highlight its relevance in targeting G-protein-coupled receptors (GPCRs), a hot topic in precision medicine.
In the context of green chemistry trends, researchers are exploring sustainable synthetic routes for (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol. A 2023 study demonstrated its enantioselective synthesis using biocatalysis, addressing the growing demand for chiral intermediates with low environmental impact. The compound's logP value (predicted at 1.2-1.5) suggests favorable membrane permeability, a key parameter in central nervous system (CNS) drug development – a frequently searched topic in medicinal chemistry forums.
The stereospecificity of this molecule (indicated by the (2R) configuration) is crucial for its biological activity. Computational modeling reveals that the hydroxyl group at position 2 forms critical interactions with enzyme active sites, particularly in kinase inhibition applications. This aligns with current industry focus on small-molecule kinase inhibitors, which dominate oncology drug pipelines. Patent analyses show derivatives of this compound being investigated for neuroprotective effects, tapping into the booming neurodegenerative disease therapeutics market.
From a spectroscopic perspective, CAS 2227792-73-4 exhibits characteristic NMR peaks at δ 1.2 ppm (methyl doublet) and δ 4.8 ppm (methine multiplet), confirmed by recent high-field NMR studies (600 MHz). Its crystallographic data reveals a hydrogen-bonded dimeric structure in solid state, important for polymorph screening – a critical quality attribute in pharmaceutical formulation development. These technical details respond to frequent search queries about structure-activity relationship (SAR) analysis techniques.
Emerging applications include its use as a flavor precursor in food chemistry, where the 3-methylisoxazole unit contributes to Maillard reaction products. This connects with consumer interest in natural flavor enhancers, a trending topic in food science. Analytical methods like UHPLC-MS/MS have been validated for its quantification at trace levels, addressing regulatory needs in food safety testing protocols.
In material science, the compound's heterocyclic core shows promise in organic semiconductors development, particularly for flexible electronics – a field experiencing exponential growth. Its thermal stability (decomposition >200°C) and photophysical properties are being characterized for potential use in OLED materials, answering frequent industry inquiries about small-molecule emissive materials.
The safety profile of (2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol has been evaluated through in silico toxicology tools (e.g., ADMET prediction), showing favorable mutagenicity and hERG inhibition profiles. These computational approaches reflect the pharmaceutical industry's shift toward AI-driven drug discovery, a dominant theme in recent scientific literature and conference proceedings.
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